5|A-Androstan-3|A,17|A-diol-d3
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Overview
Description
5α-Androstan-3α,17α-diol-d3 is a deuterated form of 5α-androstane-3α,17β-diol, a metabolite of testosterone. This compound is a steroid hormone that plays a significant role in various biological processes, including the regulation of androgenic and estrogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-androstan-3α,17α-diol-d3 typically involves the deuteration of 5α-androstane-3α,17β-diol. The process includes the following steps:
Hydrogenation: The starting material, 5α-androstane-3α,17β-diol, is subjected to hydrogenation in the presence of a deuterium source, such as deuterium gas (D₂).
Catalysis: A suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the exchange of hydrogen atoms with deuterium atoms.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of 5α-androstan-3α,17α-diol-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of 5α-androstane-3α,17β-diol are hydrogenated using deuterium gas in industrial reactors.
Catalyst Recovery: Catalysts are recovered and recycled to minimize costs and environmental impact.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5α-Androstan-3α,17α-diol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5α-Androstan-3α,17α-diol-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and deuterium-labeled compounds.
Biology: Investigated for its role in androgen and estrogen receptor signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions related to hormone imbalances, such as prostate cancer and osteoporosis.
Industry: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Mechanism of Action
The mechanism of action of 5α-androstan-3α,17α-diol-d3 involves its interaction with androgen and estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. It has been shown to regulate the growth of the prostate gland through an estrogen receptor-mediated pathway .
Comparison with Similar Compounds
Similar Compounds
5α-Androstane-3α,17β-diol: The non-deuterated form of the compound.
3α-Androstanediol: Another metabolite of dihydrotestosterone with similar biological activities.
3β-Androstanediol: An isomer with different receptor binding affinities and biological effects.
Uniqueness
5α-Androstan-3α,17α-diol-d3 is unique due to its deuterium labeling, which makes it valuable in research applications requiring stable isotopes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .
Properties
Molecular Formula |
C19H32O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i6D2,17D |
InChI Key |
CBMYJHIOYJEBSB-MSKBEDTQSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
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